6-Chloro-3,4-diethyl-2-methylquinoline
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Overview
Description
6-Chloro-3,4-diethyl-2-methylquinoline is a quinoline derivative with the molecular formula C14H16ClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-diethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene .
Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst . Microwave-assisted synthesis has also been explored as a green and efficient method for preparing quinoline derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis is particularly attractive for industrial applications due to its energy efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-diethyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
6-Chloro-3,4-diethyl-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-diethyl-2-methylquinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylquinoline
- 3,4-Diethylquinoline
- 2-Methylquinoline
Comparison
6-Chloro-3,4-diethyl-2-methylquinoline is unique due to the presence of both chloro and diethyl substituents on the quinoline ring. This combination of substituents can enhance its biological activity and selectivity compared to other quinoline derivatives . For example, the chloro group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Properties
Molecular Formula |
C14H16ClN |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
6-chloro-3,4-diethyl-2-methylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-4-11-9(3)16-14-7-6-10(15)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
XXRZPJOSMBOJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1CC)Cl)C |
Origin of Product |
United States |
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